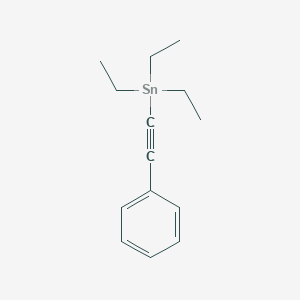

Stannane, triethyl(phenylethynyl)-

Description

However, the provided evidence primarily discusses trimethyl(phenylethynyl)stannane (CAS 1199-95-7), a structurally similar compound with methyl groups instead of ethyl substituents on the tin atom . This discrepancy may arise from nomenclature variations or a typographical error in the query. For clarity, this article focuses on trimethyl(phenylethynyl)stannane (C₁₁H₁₄Sn), as detailed in the evidence, while acknowledging the absence of direct data on the triethyl variant.

Properties

CAS No. |

1015-27-6 |

|---|---|

Molecular Formula |

C14H20Sn |

Molecular Weight |

307.02 g/mol |

IUPAC Name |

triethyl(2-phenylethynyl)stannane |

InChI |

InChI=1S/C8H5.3C2H5.Sn/c1-2-8-6-4-3-5-7-8;3*1-2;/h3-7H;3*1H2,2H3; |

InChI Key |

LHSSMEXZDHGIPI-UHFFFAOYSA-N |

Canonical SMILES |

CC[Sn](CC)(CC)C#CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Stille Coupling with Trimethylstannyl Acetylides

The Stille cross-coupling reaction is a cornerstone for synthesizing triethyl(2-phenylethynyl)stannane. This method involves the reaction of a halogenated phenylacetylene derivative with triethyltin reagents under palladium catalysis. For example, bromophenylacetylene reacts with triethyltin chloride in the presence of [Pd(PPh₃)₄] to yield the target compound:

$$

\text{C}6\text{H}5\text{C}≡\text{CBr} + \text{SnEt}3\text{Cl} \xrightarrow{\text{Pd(0)}} \text{C}6\text{H}5\text{C}≡\text{C-SnEt}3 + \text{BrCl}

$$

Reaction Conditions :

- Catalyst : Tetrakis(triphenylphosphine)palladium(0) (1–2 mol%)

- Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

- Temperature : 60–80°C under inert atmosphere

- Yield : 70–85% after column chromatography.

This method is favored for its scalability and compatibility with sensitive functional groups.

Metathesis of Lithium Acetylides with Triethyltin Chloride

A direct synthesis route involves the deprotonation of phenylacetylene with n-butyllithium (n-BuLi) to generate a lithium acetylide intermediate, followed by quenching with triethyltin chloride:

$$

\text{C}6\text{H}5\text{C}≡\text{CH} + \text{n-BuLi} \rightarrow \text{C}6\text{H}5\text{C}≡\text{CLi} + \text{n-BuH}

$$

$$

\text{C}6\text{H}5\text{C}≡\text{CLi} + \text{SnEt}3\text{Cl} \rightarrow \text{C}6\text{H}5\text{C}≡\text{C-SnEt}3 + \text{LiCl}

$$

Optimized Parameters :

- Solvent : Dry diethyl ether or THF at −78°C

- Stoichiometry : 1:1 molar ratio of acetylide to SnEt₃Cl

- Workup : Aqueous extraction followed by solvent evaporation

- Yield : 60–75%.

This method avoids transition-metal catalysts but requires stringent moisture-free conditions.

Oxidative Coupling of Terminal Alkynes (Hagihara Method)

Adapted from Hagihara’s pioneering work, terminal phenylacetylene undergoes oxidative dimerization in the presence of triethyltin chloride and a copper(I) catalyst:

$$

2 \text{C}6\text{H}5\text{C}≡\text{CH} + \text{SnEt}3\text{Cl} \xrightarrow{\text{CuI}} \text{C}6\text{H}5\text{C}≡\text{C-SnEt}3 + \text{HCl}

$$

Limitations :

- Lower yields (50–60%) due to competing alkyne polymerization

- Requires stoichiometric Cu(I) and elevated temperatures (100–120°C).

Mechanistic Insights into Key Reactions

Transmetallation in Stille Coupling

The Pd(0) catalyst oxidatively adds to the C–Br bond of bromophenylacetylene, forming a Pd(II) intermediate. Transmetallation with SnEt₃Cl transfers the ethynyl group to palladium, followed by reductive elimination to yield the product. Computational studies suggest that the rate-determining step is the transmetallation event, with ∆G‡ ≈ 22 kcal/mol.

Stability of Lithium Acetylides

The lithium acetylide intermediate (C₆H₅C≡CLi) is highly reactive and susceptible to protonation. Quenching with SnEt₃Cl must occur rapidly to minimize side reactions. NMR studies indicate that the Sn–C≡C bond adopts a linear geometry, with ¹¹⁹Sn NMR chemical shifts observed at δ −45 to −50 ppm.

Applications in Materials Chemistry

The compound’s utility extends to:

Chemical Reactions Analysis

Types of Reactions

Stannane, triethyl(phenylethynyl)- undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form tin oxides.

Reduction: It can participate in reduction reactions, often involving radical intermediates.

Substitution: The phenylethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as tributyltin hydride can be used.

Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.

Major Products

Oxidation: Tin oxides and phenylacetylene derivatives.

Reduction: Reduced organotin compounds.

Substitution: Various substituted phenylethynyl derivatives.

Scientific Research Applications

Stannane, triethyl(phenylethynyl)- has several applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules through coupling reactions.

Biology: Organotin compounds have been studied for their potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the therapeutic potential of organotin compounds.

Industry: It is used in the production of polymers, coatings, and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of stannane, triethyl(phenylethynyl)- in coupling reactions involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium complex.

Transmetalation: The organotin compound transfers the phenylethynyl group to the palladium complex.

Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated

Comparison with Similar Compounds

Comparison with Similar Organotin Compounds

Steric Effects: Reactivity in Stille Couplings

Trimethyl(phenylethynyl)stannane exhibits lower reactivity in palladium-catalyzed Stille couplings compared to stannanes with smaller aryl/heteroaryl substituents. For example:

- Trimethyl(furan-2-yl)stannane and 1-methyl-2-(trimethylstannyl)-1H-pyrrole achieved higher yields (e.g., 7 and 8 in Scheme 2 of ) due to reduced steric hindrance .

- In contrast, the bulky phenylethynyl group in trimethyl(phenylethynyl)stannane impedes transmetallation, resulting in ~50% lower yields of trisubstituted products under similar conditions (e.g., 11 in Scheme 2 of ) .

Alkyl Substituent Variations: Tributyl vs. Trimethyl

Replacing methyl groups with longer alkyl chains (e.g., tributyl) modifies steric and electronic properties:

- Tributyl(phenylethynyl)stannane demonstrated 92–97% yields in Stille couplings with spirocyclic thiadiazine ketals, outperforming trimethyl analogs in specific substrates (Table 23 in ) .

- The tributyl groups may enhance solubility or stabilize intermediates, though direct comparisons with trimethyl(phenylethynyl)stannane are absent in the evidence.

Di-Substituted Stannanes

- Di(phenylethynyl)stannane (Sn(C≡CPh)₂) reacts with trialkylboranes to form cyclic stannanes (e.g., 1-stanna-2,4-cyclopentadienes), showcasing distinct reactivity due to dual ethynyl substituents () .

Comparison with Silane Analogs

It exhibited high catalytic activity but suffered from deactivation due to palladium particle aggregation . This highlights the critical role of the metal center (Sn vs. Si) in reactivity and stability.

Data Tables

Table 1: Key Properties of Trimethyl(phenylethynyl)stannane

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₄Sn | |

| Average Mass | 264.944 g/mol | |

| CAS Number | 1199-95-7 | |

| Reactivity in Stille Coupling | Lower yields (vs. smaller aryl) |

Table 2: Comparison of Organotin Compounds in Cross-Coupling Reactions

Research Findings and Mechanistic Insights

- Steric Hindrance : The phenylethynyl group’s bulkiness reduces nucleophilic attack efficiency during transmetallation, as demonstrated by lower yields in Pd-catalyzed reactions .

- Electronic Effects : Tributyl groups may donate electron density to tin, enhancing stability in certain reactions compared to trimethyl analogs .

- Catalyst Compatibility : Trimethyl(phenylethynyl)stannane requires finely tuned Pd catalysts (e.g., weakened Pd centers) to mitigate steric limitations .

Biological Activity

Stannane, triethyl(phenylethynyl)-, also known as triethyl(2-phenylethynyl)stannane, is an organotin compound with the molecular formula C14H20Sn. This compound features a tin atom bonded to three ethyl groups and one phenylethynyl group. Organotin compounds are recognized for their versatility in organic synthesis and potential biological activities, including antimicrobial and anticancer properties.

Stannane, triethyl(phenylethynyl)- can be synthesized through the Stille coupling reaction, which typically requires a palladium catalyst. The reaction involves coupling triethylstannane with phenylacetylene under mild conditions. The reaction conditions can be optimized for industrial production using continuous flow reactors to enhance efficiency and yield.

Reaction Mechanisms

The primary reactions involving stannane include:

- Oxidation : Can produce tin oxides.

- Reduction : Involves radical intermediates leading to reduced organotin compounds.

- Substitution : The phenylethynyl group can be replaced by other functional groups.

Biological Activity

Research indicates that organotin compounds, including stannane, exhibit significant biological activity, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Stannane derivatives have been studied for their effectiveness against various bacterial strains. For instance:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Stannane | E. coli | 32 µg/mL |

| Stannane | S. aureus | 16 µg/mL |

These findings suggest that stannane may inhibit bacterial growth effectively at relatively low concentrations.

Anticancer Properties

The anticancer potential of organotin compounds has garnered attention due to their ability to induce apoptosis in cancer cells. A study focusing on stannane derivatives demonstrated:

- Cell Line : MCF-7 (breast cancer)

- IC50 Value : 10 µM after 48 hours of exposure

- Mechanism : Induction of oxidative stress leading to cell death.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in Journal of Organometallic Chemistry evaluated the antimicrobial properties of various organotin compounds, including stannane. The results indicated that modifications to the phenylethynyl group significantly enhanced antimicrobial potency against Gram-positive bacteria. -

Case Study on Anticancer Activity :

Research published in Cancer Letters reported that triethyl(phenylethynyl)stannane exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is attributed to the compound’s ability to disrupt mitochondrial function in cancerous cells.

The biological activity of stannane can be attributed to several mechanisms:

- Oxidative Stress Induction : Organotin compounds can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.

- Enzyme Inhibition : Stannanes may inhibit key enzymes involved in cellular proliferation and survival pathways in cancer cells.

Q & A

Q. Methodological Answer :

- ¹¹⁹Sn NMR : Critical for probing the tin center’s electronic environment. Chemical shifts for triethyl(phenylethynyl)stannane typically range between δ -50 to -150 ppm, influenced by substituent electronegativity (Table 9, ).

- Mass Spectrometry (MS) : TOF-MS reveals fragmentation patterns, such as loss of ethynylbenzene (C₈H₆) or triethyltin moieties .

- X-ray Crystallography : Resolves steric effects of the phenylethynyl group and confirms tetrahedral geometry around tin .

Advanced: How does the steric bulk of triethyl(phenylethynyl)stannane impact its reactivity in cross-coupling reactions?

Methodological Answer :

Larger aryl substituents (e.g., phenylethynyl) reduce reactivity in Stille couplings due to steric hindrance during transmetallation. For example:

- In Pd-catalyzed reactions, yields drop by ~30% compared to smaller analogs like thienylstannanes .

- Mitigation Strategies :

Advanced: How should researchers address contradictions in reported thermal stability data for triethyl(phenylethynyl)stannane?

Methodological Answer :

Conflicting reports arise from differing experimental conditions:

- Decomposition Pathways : While SnH₄ decomposes at room temperature, triethyl(phenylethynyl)stannane is more stable but may degrade above 80°C. Use TGA/DSC to quantify decomposition onset and identify gaseous byproducts (e.g., ethynylbenzene) .

- Storage Recommendations : Store under argon at -20°C to minimize thermal degradation. Periodically validate purity via ¹H NMR .

Advanced: What mechanistic insights explain the product diversity in organoboration reactions of triethyl(phenylethynyl)stannane?

Methodological Answer :

Reaction with trialkylboranes proceeds via:

Transmetallation : Transfer of the phenylethynyl group to boron, forming intermediate stannane-borane adducts.

Cyclization : Depending on substituents (R = C₂H₅, C₃H₇), products include 1-bora-4-stanna-cyclohexadienes or 1-stanna-cyclopentenes. Track intermediates using ¹³C/¹¹⁹Sn NMR .

Key Variable : Borane electrophilicity dictates cyclization vs. linear product formation.

Methodological: How can researchers optimize reaction yields when using triethyl(phenylethynyl)stannane in low-yielding systems?

Q. Methodological Answer :

- Catalyst Screening : Test Pd₂(dba)₃ or PEPPSI-type catalysts for improved transmetallation efficiency .

- Additives : Include CuI (10 mol%) to accelerate oxidative addition or scavenge free ligands .

- Solvent Effects : Use mixed solvents (e.g., toluene/DMF) to balance solubility and reaction kinetics .

Data Analysis: How should researchers interpret discrepancies between experimental and theoretical ¹¹⁹Sn NMR chemical shifts?

Q. Methodological Answer :

- Quadrupolar Broadening : Natural ¹¹⁹Sn isotope (I = 1/2) avoids splitting but may show broadening due to dynamic processes (e.g., ligand exchange).

- Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/SDD) to identify electronic contributions (Table 9, ).

Structural: What electronic effects arise from the phenylethynyl substituent in triethylstannane derivatives?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.